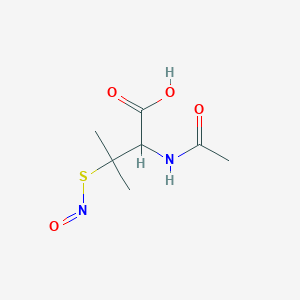

S-Nitroso-N-acetyl-DL-penicillamine

Descripción general

Descripción

El compuesto “SNAP” se refiere a los reactivos del Protocolo de Amina de Estannilo, que son una clase de reactivos utilizados en la síntesis orgánica. Estos reactivos son particularmente útiles para la síntesis en un solo paso de heterociclos de nitrógeno saturados a partir de aldehídos y cetonas. El desarrollo de los reactivos SNAP ha proporcionado un método más eficiente y versátil para sintetizar estos importantes bloques de construcción en productos farmacéuticos y otras industrias químicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Los reactivos SNAP se sintetizan a través de una serie de reacciones que involucran aminas de estannilo. El procedimiento general implica la reacción de aminas de estannilo con aldehídos o cetonas para formar iminas, que luego se ciclan para producir los heterociclos de nitrógeno deseados. Las condiciones de reacción típicamente involucran el uso de temperaturas suaves y solventes como acetonitrilo o diclorometano .

Métodos de Producción Industrial

En entornos industriales, los reactivos SNAP se producen utilizando métodos escalables que involucran química de flujo continuo. Esto permite la producción eficiente y a gran escala de estos reactivos con altos rendimientos y pureza. El uso de la química de flujo continuo también minimiza la generación de subproductos tóxicos y reduce la dependencia de reactivos potencialmente peligrosos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Los reactivos SNAP experimentan una variedad de reacciones químicas, que incluyen:

Oxidación: Los reactivos SNAP se pueden oxidar para formar varios compuestos que contienen nitrógeno.

Reducción: Las reacciones de reducción que involucran reactivos SNAP pueden producir aminas y otros compuestos de nitrógeno reducidos.

Sustitución: Los reactivos SNAP pueden participar en reacciones de sustitución para formar nuevos enlaces carbono-nitrógeno.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en reacciones con reactivos SNAP incluyen aldehídos, cetonas y varios catalizadores como catalizadores fotoredox de iridio. Las condiciones de reacción a menudo implican temperaturas suaves y el uso de solventes como acetonitrilo o diclorometano .

Productos Principales

Los principales productos formados a partir de reacciones que involucran reactivos SNAP son heterociclos de nitrógeno saturados, incluidas morfolinas, piperazinas, tiomorfolinas, oxacepinas y diazepinas .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

SNAP has shown significant effects on cardiovascular health, particularly through its role as a vasodilator. Studies have demonstrated that SNAP can induce vasorelaxation in isolated coronary arteries, suggesting potential therapeutic benefits for conditions like hypertension and coronary artery disease.

Key Findings:

- Vasorelaxation: SNAP exhibited an IC50 of 113 nM for inducing relaxation in canine coronary arteries, indicating its potency as a vasodilator .

- Intracellular pH Modulation: Research indicated that SNAP influences intracellular pH in cardiomyocytes, which is crucial for maintaining cardiac function .

Antithrombotic Effects

SNAP has been investigated for its antithrombotic properties, particularly its ability to inhibit platelet aggregation and thrombin-induced clot formation.

Case Study Insights:

- SNAP inhibited the aggregation of thrombin-induced human platelets at concentrations ranging from 5 to 500 µM .

- The compound also decreased fibrin formation catalyzed by Factor XIII, suggesting a mechanism through S-nitrosylation of reactive cysteine residues .

Cancer Research

The compound has been explored in cancer therapies due to its ability to induce apoptosis in cancer cells and modulate tumor microenvironments.

Research Highlights:

- SNAP was found to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells by up to 60% at concentrations of 250 µM .

- Its role in enhancing the cytotoxic effects of chemotherapeutic agents is under investigation, with preliminary findings suggesting synergistic effects when combined with other NO donors .

Immunology and Inflammation

SNAP's immunomodulatory effects are significant, particularly in the context of inflammation and immune response regulation.

Observations:

- In studies involving murine macrophage cell lines, SNAP induced the expression of manganese superoxide dismutase (MnSOD), an important enzyme in oxidative stress responses .

- Its application in reducing inflammation-related pathways has been noted, making it a candidate for therapeutic strategies against inflammatory diseases .

Infectious Disease Research

SNAP has been utilized in research on infectious diseases, particularly concerning its effects on pathogens.

Findings:

- In vitro studies showed that SNAP could suppress the establishment of macroschizont-infected cell lines by Theileria parva, a parasite causing East Coast fever in cattle . This suggests potential applications in veterinary medicine and pathogen control.

Data Table: Summary of Applications

Mecanismo De Acción

El mecanismo de acción de los reactivos SNAP implica la formación de iminas a partir de aldehídos o cetonas, seguido de ciclación para producir los heterociclos de nitrógeno deseados. La reacción procede a través de una vía radical, que se ve facilitada por el uso de catalizadores fotoredox. Los objetivos moleculares y las vías involucradas en estas reacciones incluyen la activación de enlaces carbono-nitrógeno y la formación de nuevos enlaces carbono-nitrógeno .

Comparación Con Compuestos Similares

Los reactivos SNAP son únicos en su capacidad de proporcionar una síntesis en un solo paso de heterociclos de nitrógeno saturados a partir de aldehídos y cetonas. Los compuestos similares incluyen:

Reactivos del Protocolo de Amina de Silicio (SLAP): Estos reactivos brindan acceso a heterociclos de nitrógeno similares, pero utilizan reactivos a base de silicio en lugar de aminas de estannilo.

Reactivos de Acoplamiento Cruzado Tradicionales: Estos reactivos a menudo requieren múltiples pasos y el uso de grupos protectores, lo que los hace menos eficientes en comparación con los reactivos SNAP.

Actividad Biológica

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitrosothiol compound that serves as a nitric oxide (NO) donor, playing a significant role in various biological processes. This article explores the biological activity of SNAP, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

SNAP is known for its ability to release NO under physiological conditions, making it a valuable tool in pharmacological studies. Its properties include vasodilation, inhibition of platelet aggregation, and modulation of intracellular signaling pathways.

SNAP exerts its biological effects primarily through the release of NO, which activates several signaling pathways:

- Vasodilation : SNAP induces relaxation of vascular smooth muscle by increasing cGMP levels, leading to vasodilation. This effect is particularly pronounced in isolated coronary arteries and other vascular tissues .

- Inhibition of Lipoxygenase : SNAP acts as a competitive inhibitor of lipoxygenase, an enzyme involved in inflammatory processes. It reduces dioxygenase activity and inhibits the formation of reactive oxygen species .

- Apoptosis Modulation : SNAP has been shown to decrease tumor necrosis factor (TNF)-induced apoptosis in endothelial cells via cGMP-dependent pathways .

Pharmacological Effects

The pharmacological effects of SNAP have been studied across various models. Key findings include:

- Vasorelaxation : SNAP has demonstrated vasorelaxant effects in isolated canine coronary arteries with an IC50 value of 113 nM . This effect is attributed to NO-mediated mechanisms.

- Inhibition of Platelet Aggregation : At concentrations ranging from 5 to 500 μM, SNAP inhibited thrombin-induced aggregation of human platelets, showcasing its potential as an antithrombotic agent .

- Cell Viability : Under hypoxic conditions, SNAP significantly reduced cell viability in cultured endothelial cells, indicating its dual role in promoting apoptosis at high concentrations .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of SNAP:

- Cardiac Function Studies : A study investigated the effects of NO donors on intracellular pH regulation in isolated rat ventricular myocytes. SNAP was compared with other NO donors and showed significant changes in pH levels at specific concentrations .

- Cytotoxicity Under Hypoxia : Research indicated that enhanced release of NO from SNAP under hypoxic conditions increased cytotoxicity, suggesting a complex interaction between NO signaling and cellular stress responses .

- Ion Channel Inhibition : Recent findings demonstrated that SNAP inhibits basolateral chloride channels through a cGMP/PKG signaling pathway. This effect was dose-dependent and highlights the compound's role in ion transport regulation .

Comparative Analysis with Other Nitric Oxide Donors

| Compound | Vasodilatory Effect | IC50 (nM) | Half-Life (h) | Mechanism of Action |

|---|---|---|---|---|

| This compound (SNAP) | Yes | 113 | ~6 | cGMP pathway activation |

| Spermine NONOate | Yes | Not specified | ~0.65 | cGMP pathway activation |

| PAPA NONOate | Yes | Not specified | ~0.25 | cGMP pathway activation |

Propiedades

IUPAC Name |

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIQCSMRQKCOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987112 | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67776-06-1 | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67776-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Nitroso-N-acetylpenicillamine, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Nitroso-N-acetyl-DL-penicillamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-NITROSO-N-ACETYLPENICILLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a nitric oxide (NO) donor. It exerts its effects by releasing NO, which then interacts with various cellular targets. One of the most studied targets is soluble guanylate cyclase (sGC). NO binds to the heme group of sGC, activating the enzyme and leading to increased production of cyclic guanosine monophosphate (cGMP) []. cGMP then activates downstream effectors, such as protein kinase G (PKG), ultimately leading to diverse physiological effects, including vasodilation, neurotransmission modulation, and regulation of cell proliferation and apoptosis [, , ].

A:

A: The stability of SNAP is influenced by various factors, including light, temperature, and pH. Research has shown that SNAP can degrade upon exposure to light, releasing NO []. Therefore, it is generally recommended to store and handle SNAP in dark conditions. SNAP is often formulated in solutions for research purposes, and its stability in these formulations can vary.

ANone: SNAP itself is not a catalyst. It acts as a reagent by releasing NO, which can then participate in various reactions. SNAP is widely used in research as a tool to investigate the biological roles of NO and to explore potential therapeutic applications of NO-based therapies.

ANone: Yes, computational chemistry techniques have been used to study the properties and behavior of SNAP. These studies can provide insights into the molecular interactions of SNAP, such as its binding to target proteins, and can aid in the design of novel NO donors with improved properties.

A: The structure of SNAP can influence its NO-releasing properties. Modifications to the molecule, such as changes to the S-nitrosothiol moiety or the penicillamine backbone, can affect the rate and extent of NO release, as well as its stability and biological activity [].

A: SNAP's stability is a key consideration for its use. Strategies to enhance SNAP stability and delivery include encapsulation in polymeric matrices [] and other controlled-release formulations.

ANone: Researchers and institutions handling SNAP should adhere to relevant SHE regulations and guidelines for chemical safety. This includes proper handling, storage, and disposal practices to minimize risks to human health and the environment.

ANone: While SNAP's PK/PD profile is not extensively studied in humans, animal studies can provide insights. Factors such as route of administration, dosage, and species can influence SNAP's absorption, distribution, metabolism, and excretion (ADME).

A: SNAP has demonstrated efficacy in various experimental models. In vitro studies have shown its ability to relax vascular smooth muscle [, , ], modulate neurotransmission [, , ], and influence cell survival and apoptosis [, , , , , ]. In vivo studies in animal models have further demonstrated its potential in conditions such as hypertension and ischemia-reperfusion injury [, , ].

A: Resistance to SNAP, specifically to its NO-mediated effects, is a complex issue. Factors that can influence cellular responses to NO include the expression and activity of NO synthases (NOS), the availability of the NOS substrate L-arginine, and the presence of reactive oxygen species (ROS), which can scavenge NO [, , , , , ].

A: The safety profile of SNAP should be carefully considered. While NO plays important physiological roles, excessive or dysregulated NO production can contribute to cellular damage and disease [, , , ]. Research on SNAP's toxicology, adverse effects, and potential long-term effects is essential to guide its safe and effective use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.